molecular formula C50H44N2O4 B3030151 (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene CAS No. 872466-50-7

(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene

Cat. No.: B3030151
CAS No.: 872466-50-7
M. Wt: 736.9 g/mol
InChI Key: KKWNEIFCIBJISP-WGDLNXRISA-N
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Description

(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts distinctive optical and electronic properties. It is often utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to emit light efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene typically involves a multi-step process. One common method includes the following steps:

    Synthesis of Intermediate Compounds: The initial step involves the preparation of 4-[bis(4-methoxyphenyl)amino]benzaldehyde through a series of reactions starting from 4-methoxyaniline.

    Knoevenagel Condensation: The intermediate compound is then subjected to a Knoevenagel condensation reaction with terephthalaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Widely used in the production of OLEDs and other optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[4-(diphenylamino)styryl]benzene: Similar structure but lacks the methoxy groups.

    1,4-Bis[4-(dimethylamino)styryl]benzene: Contains dimethylamino groups instead of bis(4-methoxyphenyl)amino groups.

Uniqueness

(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene is unique due to the presence of methoxy groups, which enhance its electron-donating properties and improve its overall stability and efficiency in optoelectronic applications .

Properties

IUPAC Name

4-[(E)-2-[4-[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]-N,N-bis(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44N2O4/c1-53-47-29-21-43(22-30-47)51(44-23-31-48(54-2)32-24-44)41-17-13-39(14-18-41)11-9-37-5-7-38(8-6-37)10-12-40-15-19-42(20-16-40)52(45-25-33-49(55-3)34-26-45)46-27-35-50(56-4)36-28-46/h5-36H,1-4H3/b11-9+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWNEIFCIBJISP-WGDLNXRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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